AT791

TLR9 TLR7 Autoimmune disease

AT791 offers oral bioavailability and an 83-fold TLR9-over-TLR7 selectivity (IC50 0.04 µM vs 3.33 µM) absent TLR4 activity, ideal for chronic dosing murine SLE and fibrosis models. For research use only.

Molecular Formula C23H31N3O3
Molecular Weight 397.5 g/mol
Cat. No. B605656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT791
SynonymsAT-791;  AT 791;  AT791
Molecular FormulaC23H31N3O3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C
InChIInChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3
InChIKeyJKFYWFWUJUHSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AT791: Potent Oral TLR7/TLR9 Inhibitor for Autoimmune and Inflammatory Research


AT791 {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine} is a benzoxazole-based small molecule dual inhibitor of Toll-like receptors 7 and 9 (TLR7/TLR9) [1]. It functions as a lysosomotropic agent, accumulating in acidic endosomal compartments where TLR7/9 reside, and inhibits signaling by weakly interacting with nucleic acids to prevent ligand-receptor binding [2]. AT791 demonstrates oral bioavailability in murine models and suppresses TLR9-mediated cytokine production in vivo .

Why AT791 Cannot Be Directly Substituted by Generic TLR7/TLR9 Antagonists


Although multiple compounds are marketed as 'TLR7/TLR9 inhibitors,' their physicochemical properties, selectivity profiles, and pharmacokinetic behaviors diverge markedly. AT791 exhibits a specific balance of TLR9 over TLR7 potency (83-fold selectivity in cellular assays) and demonstrated oral bioavailability that distinguishes it from oligonucleotide-based inhibitors like IRS954 [1]. Even among small molecules, close structural analogs such as E6446 differ in absolute potency, selectivity window, and off-target liabilities [2]. These quantitative differences necessitate compound-specific validation for experimental reproducibility and translational relevance.

Quantitative Differentiation: AT791 vs. Comparators in TLR7/TLR9 Inhibition


AT791 Exhibits 83-Fold Higher Potency for TLR9 vs. TLR7 in Cellular Assays

In HEK293 cells expressing human TLR9, AT791 potently suppresses CpG DNA-induced signaling with an IC50 of 0.04 μM [1]. Against TLR7-mediated signaling (R848 stimulation) in HEK293 cells, AT791 is markedly less potent with an IC50 of 3.33 μM [1]. This represents an 83-fold selectivity window favoring TLR9 over TLR7 in this assay system [1].

TLR9 TLR7 Autoimmune disease

AT791 Demonstrates Oral Bioavailability Not Shared by Oligonucleotide TLR7/9 Antagonists

AT791, when administered orally at 20 mg/kg to mice, effectively suppresses CpG DNA-induced serum IL-6 production [1]. In contrast, oligonucleotide-based TLR7/9 antagonists such as IRS954 require parenteral administration (e.g., intraperitoneal or subcutaneous injection) to achieve in vivo efficacy [2].

Oral bioavailability In vivo pharmacology TLR9

AT791's Mechanism: Weak DNA Interaction vs. Direct Receptor Antagonism

AT791 inhibits TLR9 signaling primarily by weakly binding to CpG DNA, thereby preventing DNA-TLR9 interaction, rather than through direct receptor antagonism [1]. This mechanism is distinct from compounds like chloroquine/hydroxychloroquine, which inhibit TLR9 signaling via a similar nucleic acid-binding mechanism but exhibit IC50 values approximately 2-fold higher (HCQ TLR9 IC50: 0.11 μM) [2] and 24-fold higher (HCQ TLR7 IC50: 0.8-2.78 μM) [3], reflecting AT791's superior potency.

Mechanism of action Lysosomotropic DNA binding

AT791 Demonstrates In Vivo TLR9 Suppression at 20 mg/kg p.o.

In a murine pharmacodynamic model, oral administration of AT791 at 20 mg/kg effectively suppressed CpG1668 DNA-induced serum interleukin-6 (IL-6) production [1]. This in vivo target engagement confirms that AT791 achieves systemic exposure sufficient to antagonize TLR9 signaling after oral dosing. In contrast, the structurally related analog E6446, while active in lupus models, failed to impact proteinuria or mortality endpoints in the same study, highlighting potential differences in in vivo efficacy profiles between these two closely related compounds [2].

In vivo efficacy Cytokine suppression Murine model

AT791 vs. E6446: Comparative Potency and Selectivity Profile

AT791 and E6446 are structurally related benzoxazole derivatives identified in the same discovery program [1]. Cross-study comparison reveals distinct potency profiles: AT791 exhibits a TLR9 IC50 of 0.04 μM and TLR7 IC50 of 3.33 μM (83-fold selectivity) [1], while E6446 demonstrates a TLR9 IC50 of 0.01 μM and TLR7 IC50 of 1.78 μM (178-fold selectivity) . E6446 additionally exhibits weak activity against TLR4 (IC50=10.58 μM), whereas AT791's TLR4 activity is not reported .

TLR7/TLR9 Selectivity E6446

AT791 Chemical Tractability: Defined pKa Values Enable Formulation Optimization

Capillary electrophoresis measurements determined that AT791 possesses pKa values of 7.9 and 6.1, confirming its lysosomotropic character and providing essential parameters for predicting pH-dependent solubility, membrane permeability, and intracellular compartmentalization [1]. In contrast, such detailed pKa data are not readily available for many commercially available TLR inhibitors, limiting rational formulation development.

Physicochemical properties Formulation pKa

Recommended Research Applications for AT791 Based on Evidence Profile


TLR9-Driven Autoimmunity and Lupus Erythematosus Preclinical Models

AT791 is optimally deployed in murine models of systemic lupus erythematosus (SLE) where TLR9 sensing of self-DNA drives disease pathogenesis. Its 0.04 μM TLR9 IC50 enables potent pathway inhibition, while its oral bioavailability at 20 mg/kg facilitates chronic dosing regimens without injection-related stress [1]. Researchers comparing AT791 to E6446 should note that AT791 lacks reported TLR4 activity, potentially reducing confounding inflammatory signals in complex disease models .

Fibrosis Research Involving TLR9/NF-κB Signaling

In vitro studies demonstrate that AT791 reduces fibrosis by inhibiting the TLR9/NF-κB pathway in fibroblasts, decreasing expression of phosphorylated NF-κB and IL-6 [1]. This application leverages AT791's TLR9-biased potency profile (83-fold over TLR7) to specifically interrogate TLR9 contributions to fibrotic processes while minimizing TLR7-mediated effects.

Chronic Hepatitis B Virus (HBV) Infection Models

Preclinical studies indicate AT791 reduces HBV DNA levels and impairs cccDNA replenishment in chronic HBV infection models [1]. The compound's oral bioavailability and TLR9-focused activity profile make it suitable for long-term viral infection studies where sustained pathway modulation is required. This application scenario exploits AT791's capacity to achieve systemic exposure sufficient for antiviral efficacy following oral administration.

Comparative Pharmacology Studies of TLR7/TLR9 Dual Inhibition

AT791 serves as an excellent reference compound for studies comparing the pharmacological effects of different TLR7/TLR9 inhibitor classes. Its defined potency differential (TLR9 IC50 0.04 μM vs. TLR7 IC50 3.33 μM) and known pKa values (7.9, 6.1) provide a well-characterized benchmark for evaluating novel inhibitors [1]. Researchers can contrast AT791's nucleic acid-binding mechanism with direct receptor antagonists or with more potent dual inhibitors like E6446 (TLR9 IC50 0.01 μM) to dissect mechanism-dependent biological outcomes.

Technical Documentation Hub

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